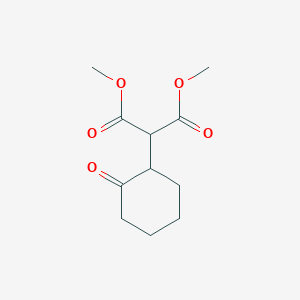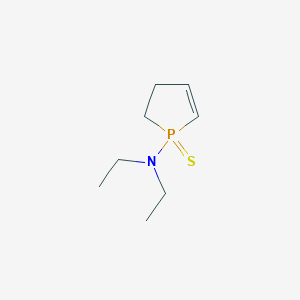![molecular formula C15H16O2 B14483756 3-[2-(4-Methoxyphenyl)ethyl]phenol CAS No. 65819-30-9](/img/structure/B14483756.png)
3-[2-(4-Methoxyphenyl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methoxyphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-(4-methoxyphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]phenol can be achieved through several methods:
-
Benzyl Protection and Deoxidization: : Starting with salicylaldehyde, the compound can be prepared by benzyl protection, followed by deoxidization and chlorination. The resulting 2-benzyloxy-benzyl chloride undergoes an Arbuzov reaction to form [2-(benzyloxy)phenyl]methyl diethyl phosphonate. This intermediate is then subjected to a Witting-Hommer reaction to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated to obtain this compound .
-
Hydrolysis and Reduction: : Another method involves the hydrolysis of phenolic esters or ethers, followed by reduction of quinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
3-[2-(4-Methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-[2-(4-Methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
作用機序
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxy-4-ethylphenol: This compound has a similar structure but with an ethyl group instead of the 2-(4-methoxyphenyl)ethyl group.
4-Allyl-2-methoxyphenol acetate: This compound has an allyl group and an acetate group, making it structurally similar but functionally different.
Uniqueness
3-[2-(4-Methoxyphenyl)ethyl]phenol is unique due to the presence of the 2-(4-methoxyphenyl)ethyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
65819-30-9 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
3-[2-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,5-6H2,1H3 |
InChIキー |
DUFFAXWNJBEWFP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)

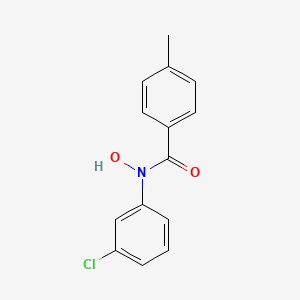
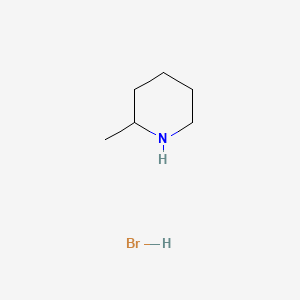
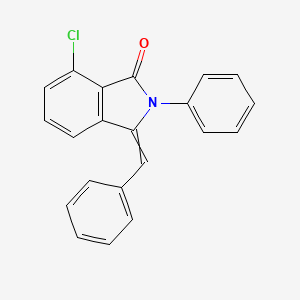
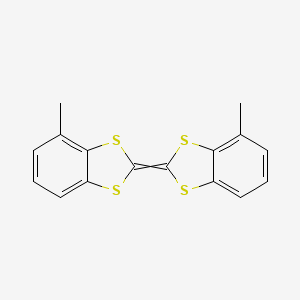
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
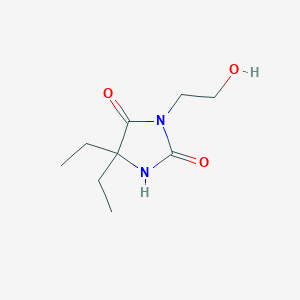
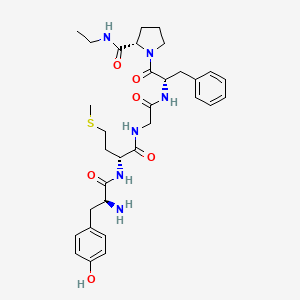
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
